Diphenylacetylene-D 10
CAS No.: 19339-46-9
Cat. No.: VC21028376
Molecular Formula: C14H10
Molecular Weight: 188.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19339-46-9 |
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Molecular Formula | C14H10 |
Molecular Weight | 188.29 g/mol |
IUPAC Name | 1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene |
Standard InChI | InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Standard InChI Key | JRXXLCKWQFKACW-LHNTUAQVSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES | C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Diphenylacetylene-D 10 possesses well-defined physical and chemical properties that make it suitable for various laboratory applications. The compound exists as a colorless solid at room temperature with a molecular formula of C14D10 and a molecular weight of 188.29 g/mol .
Table 1: Physical Properties of Diphenylacetylene-D 10
Unlike many organic compounds, Diphenylacetylene-D 10 is notable for its stability. The triple bond between the two phenyl rings confers rigidity to the molecule, while the deuterium labeling introduces isotopic effects that can alter reaction rates in certain chemical transformations. This combination of structural stability and isotopic substitution makes it particularly valuable for mechanistic studies in organic chemistry .
Structural Characteristics and Identification
The structural characteristics of Diphenylacetylene-D 10 are defined by its linear acetylenic core connecting two phenyl rings with all hydrogen positions substituted by deuterium atoms. This structure is planar, with the acetylenic bond maintaining the characteristic linearity associated with sp hybridization .
Synthesis and Preparation Methods
While the search results don't provide specific synthetic routes for Diphenylacetylene-D 10, its preparation likely follows similar routes to non-deuterated diphenylacetylene with appropriate deuterated starting materials. Based on general synthetic approaches for diphenylacetylene and related compounds, several potential preparation methods can be proposed.
Adaptation of Classical Diphenylacetylene Synthesis
The synthesis of Diphenylacetylene-D 10 can be adapted from well-established methods for preparing non-deuterated diphenylacetylene. One common approach would involve using deuterated starting materials in a two-step synthesis:
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Bromination of deuterated trans-stilbene to form meso-stilbene dibromide-d10
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Dehydrohalogenation of the dibromide using a strong base such as potassium hydroxide
This approach, when using fully deuterated starting materials, would yield Diphenylacetylene-D 10 with high isotopic purity. The reaction pathway involves bromination across the double bond of trans-stilbene-d10 to form the meso-dibromide, followed by elimination of two molecules of hydrogen bromide under basic conditions to generate the acetylenic linkage .
Alternative Synthetic Routes
The ChemicalBook database mentions that Diphenylacetylene-D 10 can be synthesized from bromobenzene-d5 and trimethylsilylacetylene . This approach would likely involve:
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Coupling of bromobenzene-d5 with trimethylsilylacetylene under palladium catalysis
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Desilylation of the resulting product
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Further coupling with a second equivalent of bromobenzene-d5
Additionally, methods such as the Castro-Stephens coupling or Sonogashira coupling could be adapted, using deuterated iodobenzene and appropriate acetylenic compounds as starting materials .
Applications in Research
Diphenylacetylene-D 10 serves various research purposes across multiple scientific disciplines, primarily due to its deuterium labeling.
Spectroscopic Applications
The compound is particularly valuable in spectroscopic studies, where deuteration provides distinct advantages:
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In mass spectrometry, the increased molecular weight creates a unique isotopic signature that can be easily tracked.
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In NMR spectroscopy, the replacement of protons with deuterium simplifies spectra and allows for studying neighboring carbon atoms without proton coupling.
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In vibrational spectroscopy, deuteration shifts the characteristic vibration frequencies, enabling detailed studies of molecular motion and interaction .
Mechanistic Studies
The use of Diphenylacetylene-D 10 in reaction mechanism studies offers significant insights:
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Kinetic isotope effects can be measured when comparing reaction rates with non-deuterated analogs, providing information about rate-determining steps and transition states.
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The compound can serve as an internal standard in reactions where tracking of isotopic enrichment is necessary .
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In organometallic chemistry, deuterated ligands can help elucidate metal-ligand interactions through spectroscopic studies .
A study mentioned in the search results discusses the use of diphenylacetylene in stabilizing alkali-metal nickelates, where the acetylene acts as a π-accepting ligand to modulate electron density at the d10 metal center . The deuterated version would provide additional analytical advantages in such applications.
Comparison with Non-deuterated Diphenylacetylene
Comparing Diphenylacetylene-D 10 with its non-deuterated counterpart highlights the specific advantages of deuterium labeling while maintaining similar chemical properties.
Table 3: Comparison of Deuterated and Non-deuterated Diphenylacetylene
The primary differences between the two compounds lie in their spectroscopic properties and isotopic mass, while their chemical reactivity remains largely similar. The deuterated version offers advantages in analytical applications where isotopic labeling is beneficial, such as in metabolic studies, reaction mechanism investigations, and as internal standards in quantitative analysis .
The relatively high cost reflects the specialized nature of deuterated compounds and their importance in research applications where isotopic labeling is essential. Despite the cost, the compound's value in spectroscopic and mechanistic studies justifies its use in specialized research contexts .
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